molecular formula C6H14MgO2 B1624843 Magnesium dipropanolate CAS No. 35754-82-6

Magnesium dipropanolate

Cat. No. B1624843
CAS RN: 35754-82-6
M. Wt: 142.48 g/mol
InChI Key: WNJYXPXGUGOGBO-UHFFFAOYSA-N
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Patent
US07423186B2

Procedure details

112 g of magnesium turnings and 3 000 g of propan-1-ol are initially introduced into a 10 l steel autoclave. Reaction is performed for a total of 5 hours at 188° C. and a pressure of 38 bar. Then n-propanol is removed by distillation at a temperature of 80° C. and a pressure of about 50 mbar. The alkoxide is then dried at 80° C. and a pressure of <1 mbar. The product still contains a proportion of metallic magnesium amounting to 0.04 wt. %.
Quantity
112 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Mg:1].[CH2:2]([OH:5])[CH2:3][CH3:4]>>[CH2:2]([O-:5])[CH2:3][CH3:4].[CH2:2]([O-:5])[CH2:3][CH3:4].[Mg+2:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
[Mg]
Name
steel
Quantity
10 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
is performed for a total of 5 hours at 188° C.
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Then n-propanol is removed by distillation at a temperature of 80° C.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The alkoxide is then dried at 80° C.

Outcomes

Product
Name
Type
Smiles
C(CC)[O-].C(CC)[O-].[Mg+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.